1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
Overview
Description
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene is an organofluorine compound with the molecular formula C7H3F4I. It is characterized by the presence of both fluorine and iodine atoms on a benzene ring, along with a trifluoromethyl group.
Mechanism of Action
Target of Action
It’s known that halides and nitro groups aren’t considered to be functional groups in nomenclature, they are substituents . This suggests that the compound might interact with various biological targets depending on the specific context.
Mode of Action
For instance, 4-Iodobenzotrifluoride undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N -dimethyl- (4-trifluoromethyl)benzamide . This suggests that 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene might also undergo similar reactions, leading to changes in its targets.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body
Result of Action
It’s known that the compound is associated with skin and eye irritation, as well as specific target organ toxicity (respiratory system) . This suggests that the compound might have cytotoxic effects, potentially leading to cellular damage.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . This suggests that light, moisture, and temperature can affect the compound’s stability and efficacy.
Preparation Methods
The synthesis of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 1-fluoro-4-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial production methods may involve similar halogenation techniques but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds and halide salts.
Cross-Coupling Reactions: The compound is a valuable substrate in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, where it reacts with boronic acids or alkynes to form new carbon-carbon bonds.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of various functionalized derivatives
Major products formed from these reactions include substituted benzene derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies and as a precursor for bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Comparison with Similar Compounds
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Fluoro-4-iodobenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-Iodo-4-(trifluoromethyl)benzene: Lacks the fluorine atom, which affects its electronic properties and reactivity.
4-Iodobenzotrifluoride: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications .
The unique combination of fluorine, iodine, and trifluoromethyl groups in this compound makes it a versatile and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-fluoro-2-iodo-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEWQVPSCXXERV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673780 | |
Record name | 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110192-48-8 | |
Record name | 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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